

Geranate in Ionic Liquids: A Breakthrough in Drug Delivery Systems

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Geranate

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Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

The emergence of **geranate** as a key component in ionic liquids (ILs) has marked a significant advancement in pharmaceutical and biomedical research. Specifically, the combination of choline and geranic acid to form Choline **Geranate** (CAGE) has garnered considerable attention for its biocompatible nature and remarkable potential in enhancing drug delivery.^{[1][2][3]} This versatile ionic liquid/deep eutectic solvent (DES) system has demonstrated the ability to solubilize both hydrophobic and hydrophilic drugs, facilitate their transport across physiological barriers, and even exhibits inherent antimicrobial properties.^{[1][2]}

Physicochemical Properties of Choline Geranate (CAGE)

CAGE is a room temperature ionic liquid (RTIL) or deep eutectic solvent (DES) whose properties can be tuned by varying the molar ratio of its components.^[4] The most commonly studied and effective ratio for many drug delivery applications is a 1:2 molar ratio of choline to geranic acid.^{[4][5]} The unique properties of CAGE contribute to its efficacy as a drug delivery vehicle.^[6]

Property	Value (for 1:2 choline:geranate ratio)	Reference
Molecular Weight	440.32 g/mol	[4]
Density	0.989 ± 0.001 g/mL at 25 °C	[4]
Viscosity	569 ± 19 mPa·s	[4]
Conductivity	13.79 ± 0.28 mS/m	[4]
Diffusion Coefficient	2.2×10^{-12} m ² /s	[4]

Applications in Drug Delivery

CAGE has shown significant promise in various drug delivery applications due to its ability to enhance the bioavailability of poorly soluble drugs and deliver both small molecules and large biomolecules.[2][7]

Transdermal Drug Delivery

A primary application of CAGE is in enhancing the transdermal delivery of active pharmaceutical ingredients (APIs).[2][8] It can permeate the skin without causing significant irritation, making it an ideal carrier for topical formulations.[2][9] Histological studies have shown that CAGE acts as a transient disruptor of the skin's structure, creating temporary openings that facilitate the passage of bioactive compounds.[9] This mechanism has been successfully utilized for the delivery of various drugs, including flavonoids like nobiletin, by significantly increasing their solubility and skin permeation.[4]

Oral Drug Delivery

CAGE has also been investigated for its potential in oral drug delivery.[1] Its ability to solubilize and stabilize drugs can improve their absorption in the gastrointestinal tract.[2]

Antimicrobial Applications

Beyond its role as a drug carrier, CAGE itself possesses potent antiseptic properties.[1] It has demonstrated broad-spectrum antimicrobial activity against drug-resistant bacteria, fungi, and

viruses.[4] This inherent antimicrobial nature makes it a valuable component in formulations for treating infectious diseases and wound healing.[1]

Experimental Protocols

Synthesis of Choline Geranate (CAGE) (1:2 molar ratio)

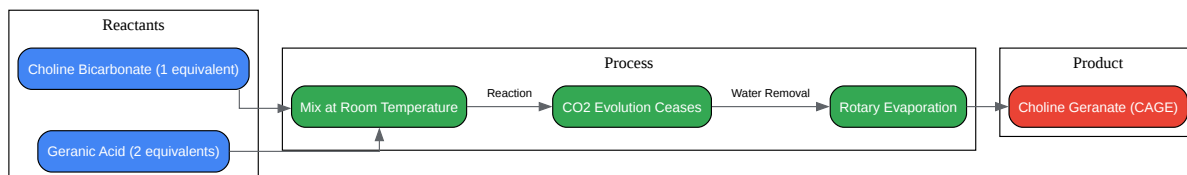
This protocol describes the synthesis of CAGE, a deep eutectic solvent, by reacting choline bicarbonate with geranic acid.[10][11]

Materials:

- Choline bicarbonate (80% wt solution in water)
- Geranic acid (neat)
- Acetone
- Round bottom flask (500 mL)
- Rotary evaporator

Procedure:

- Purify geranic acid by recrystallizing it five times at -70°C in acetone.
- In a 500-mL round bottom flask, add two equivalents of the purified neat geranic acid (e.g., 50.0 g, 0.297 moles).
- To the same flask, add one equivalent of choline bicarbonate (80% wt solution, e.g., 30.7 g, 0.297 moles).
- Stir the mixture at room temperature. The reaction is complete when the evolution of carbon dioxide (CO₂) gas ceases.
- Remove any residual water from the mixture using a rotary evaporator to obtain the final CAGE product.



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Caption: Synthesis workflow for Choline **Geranate** (CAGE).

In Vitro Transdermal Permeation Study

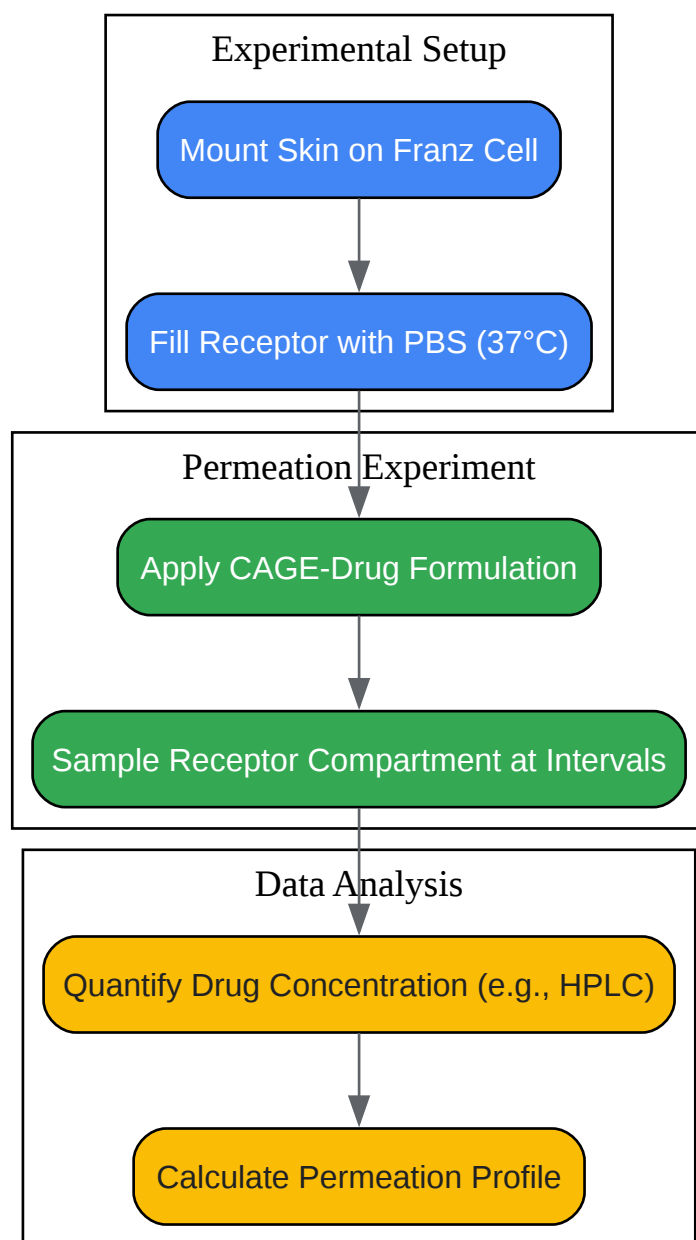
This protocol outlines a general procedure to evaluate the efficacy of CAGE in enhancing the transdermal permeation of a model drug using Franz diffusion cells.

Materials:

- Franz diffusion cells
- Excised skin tissue (e.g., porcine or human)
- Phosphate-buffered saline (PBS), pH 7.4
- Model drug
- CAGE formulation of the model drug
- Magnetic stirrer
- HPLC or other suitable analytical method for drug quantification

Procedure:

- Mount the excised skin tissue on the Franz diffusion cells with the stratum corneum facing the donor compartment.
- Fill the receptor compartment with PBS and maintain the temperature at 37°C using a water bath. Stir the receptor fluid continuously.
- Apply a known quantity of the CAGE-drug formulation to the donor compartment.
- At predetermined time intervals, withdraw samples from the receptor compartment and replace with an equal volume of fresh PBS.
- Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC).
- Calculate the cumulative amount of drug permeated per unit area over time.



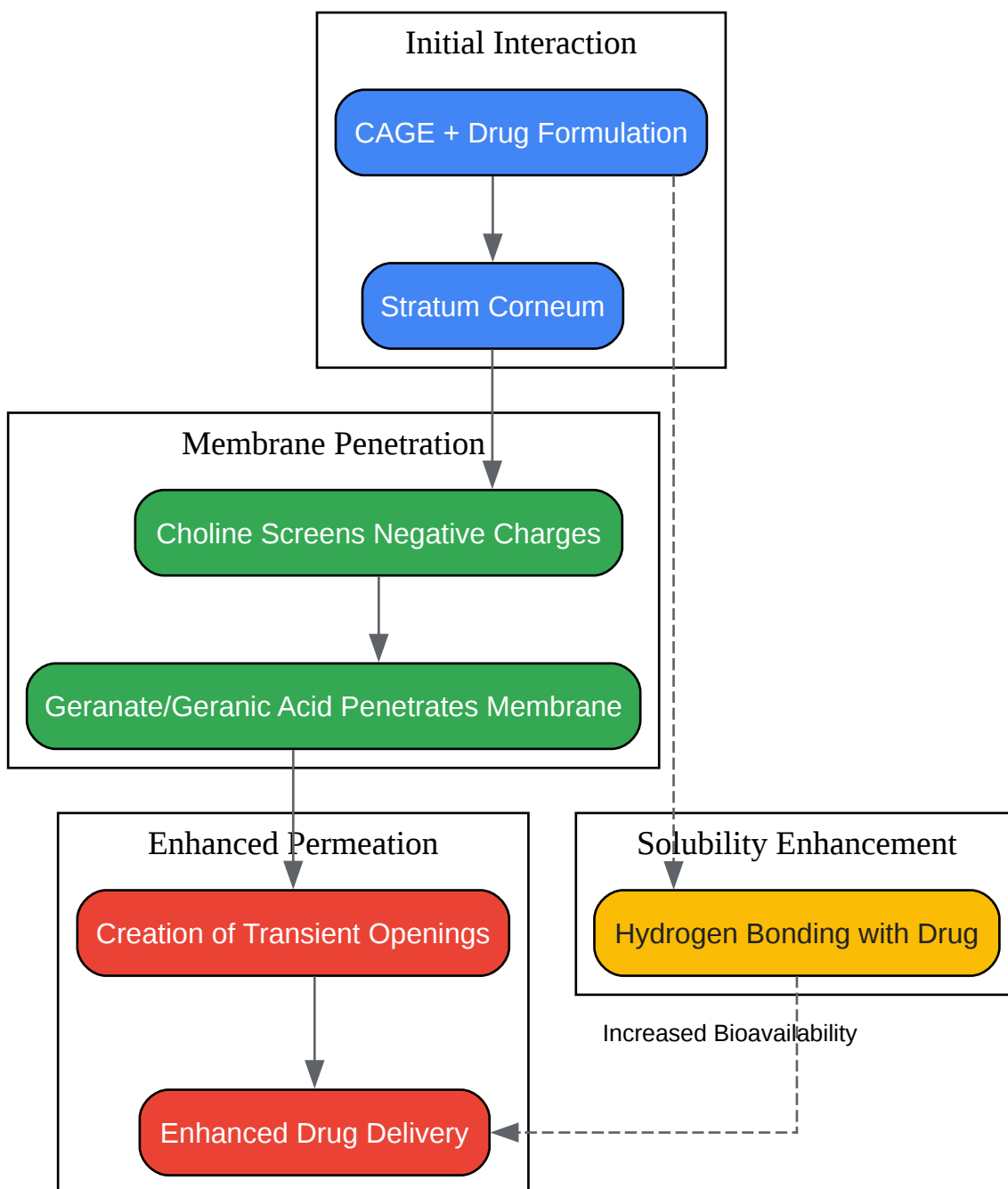
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Caption: Workflow for in vitro transdermal permeation studies.

Mechanism of Action

The mechanism by which CAGE enhances drug delivery is multifaceted. In transdermal applications, it is hypothesized that the viscous fluid of the ionic liquid interacts with the lipid components of the stratum corneum, creating transient openings that allow for the permeation

of drug molecules.[9] Molecular dynamics simulations have suggested that the choline cation effectively screens the negative charges on cell membranes, facilitating the penetration of the **geranate** anion or geranic acid into the membrane.[4] The ability of CAGE to form multiple hydrogen bonds with drug molecules, such as nobiletin, can also significantly enhance their solubility.[4]



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Caption: Proposed mechanism of CAGE-enhanced drug delivery.

Safety and Biocompatibility

A significant advantage of CAGE is its biocompatibility. Choline is a dietary supplement, and geranic acid is a commonly used flavoring agent, making the components of CAGE highly biocompatible.[7] Studies have shown that CAGE exhibits low to negligible toxicity to epithelial cells and skin, further supporting its potential for clinical translation.[4] In fact, topical CAGE formulations have been shown to be safe in human clinical trials.[10]

Conclusion

Geranate-based ionic liquids, particularly Choline **Geranate** (CAGE), represent a promising platform for overcoming challenges in drug delivery. Their tunable physicochemical properties, ability to enhance the solubility and permeability of a wide range of drugs, and favorable safety profile make them a valuable tool for researchers and drug development professionals. The detailed protocols and understanding of the mechanism of action provided here serve as a foundation for further exploration and application of this innovative technology.

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- To cite this document: BenchChem. [Geranate in Ionic Liquids: A Breakthrough in Drug Delivery Systems]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1243311#geranate-as-a-component-in-ionic-liquid-research]

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